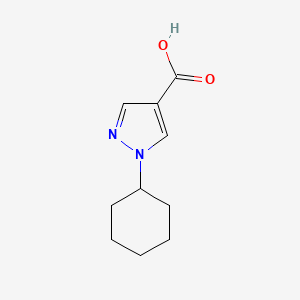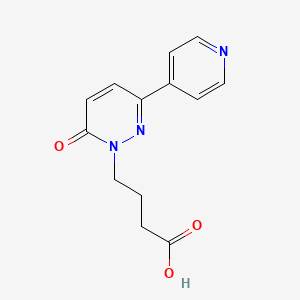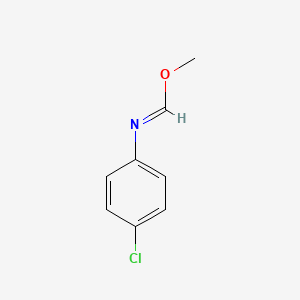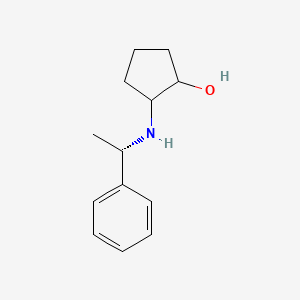
2-(((S)-1-Phenylethyl)amino)cyclopentanol
Descripción general
Descripción
“2-amino cyclopentanol” is a chemical compound with the empirical formula C5H11NO . It’s a unique chemical provided to early discovery researchers .
Synthesis Analysis
Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Molecular Structure Analysis
The molecular weight of “2-amino cyclopentanol” is 101.15 . The SMILES string is NC1CCCC1O and the InChI key is JFFOUICIRBXFRC-UHFFFAOYSA-N .Chemical Reactions Analysis
The addition-esterification reaction and transesterification reaction were both exothermic, and the free energy changes increased with a rise in temperature . This indicates that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis
The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method .Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Hydrolysis
Cyclopentolate hydrochloride, related to the compound through its structural components, undergoes hydrolysis in alkaline solutions. The degradation process follows first-order kinetics, with phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid identified as degradation products. This study contributes to understanding the stability and degradation pathways of similar cyclopentanol derivatives (Roy, 1995).
Asymmetric Strecker Synthesis
A series of carbocyclic α-amino acids, closely related to our compound, were prepared using an asymmetric Strecker synthesis. This method demonstrates the compound's potential as a building block in synthesizing biologically active molecules and understanding the effects of different solvents and substituents on stereoselectivity (Wede, Volk, & Frahm, 2000).
Intramolecular Carbolithiation
Intramolecular carbolithiation of olefins represents another application, where derivatives of cyclopentanes, including those related to the compound of interest, are synthesized with high stereocontrol. This method is significant for creating complex molecules with multiple stereogenic centers (Krief, Kenda, Maertens, & Remacle, 1996).
Synthesis of Aryl-Substituted Cyclopentane Alcohols
The synthesis and bioassay results of aryl-substituted cyclopentanols highlight their potential in developing new insecticides. The structural features of these compounds, particularly the orientation and distance between functional groups, play a crucial role in their bioactivity (Farnham, Janes, & Khambay, 1989).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12?,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOQDRFDAUSLY-PKSQDBQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((S)-1-Phenylethyl)amino)cyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



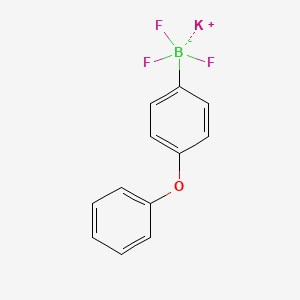
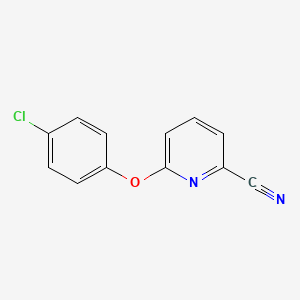
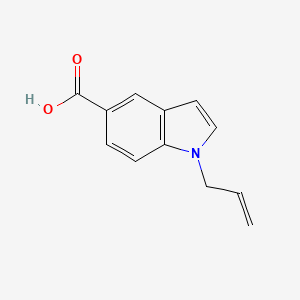

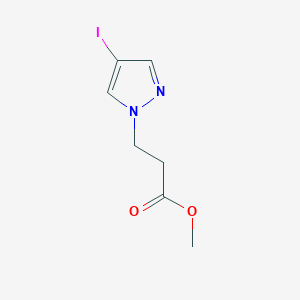
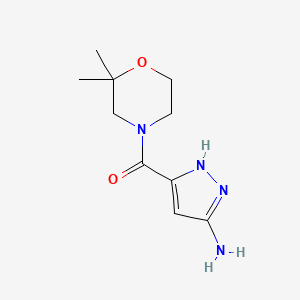
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
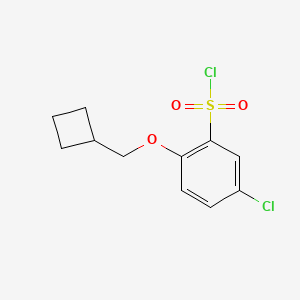
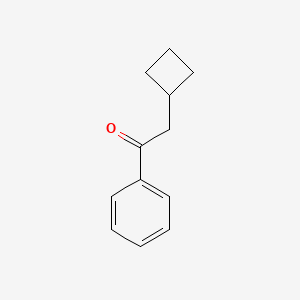
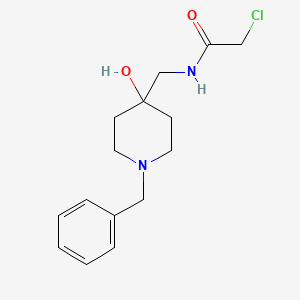
amine](/img/structure/B1454574.png)
